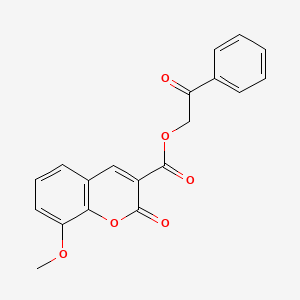

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, combines the structural features of both chromenes and phenyl ethyl ketones, making it a subject of interest for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid and 2-oxo-2-phenylethyl bromide.

Esterification: The carboxylic acid group of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is esterified using an appropriate alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid.

Nucleophilic Substitution: The esterified product undergoes nucleophilic substitution with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their availability, cost, and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is part of the chromene family, known for their diverse biological activities. Recent studies have highlighted several key therapeutic potentials:

a. Anti-inflammatory Properties

Research indicates that chromene derivatives can modulate inflammatory pathways, making them candidates for treating conditions such as inflammatory bowel disease (IBD). For instance, compounds similar to 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate have shown efficacy in inhibiting the NLRP3 inflammasome, which is implicated in various inflammatory diseases .

b. Anticancer Activity

Chromene derivatives exhibit promising anticancer properties. They have been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in proliferation and survival . The specific structure of this compound may enhance these effects due to its unique functional groups.

c. Antimicrobial Effects

Studies suggest that chromenes can possess antimicrobial properties against a range of pathogens. The presence of the methoxy group in this compound may contribute to its effectiveness against bacterial strains and fungi .

Materials Science Applications

a. Photophysical Properties

The optical properties of chromene derivatives make them suitable for applications in photonics and optoelectronics. Their ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and other photonic devices .

b. Drug Delivery Systems

Due to their structural characteristics, compounds like this compound can be utilized in drug delivery systems. They can serve as carriers for therapeutic agents, enhancing bioavailability and targeting specific tissues .

Biological Studies

a. Mechanistic Studies

The compound's role in various biological processes has been a subject of investigation. Its interaction with cellular targets such as enzymes and receptors can provide insights into its pharmacological effects and potential side effects .

b. Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications affect biological activity is crucial for drug development. The unique structure of this compound allows researchers to explore SAR relationships that could lead to the design of more potent derivatives .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular receptors to modulate signaling pathways related to inflammation and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: A precursor in the synthesis of the target compound.

2-oxo-2-phenylethyl bromide: Another precursor used in the synthesis.

Coumarin derivatives: Compounds with similar chromene structures but different substituents.

Uniqueness

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its combination of chromene and phenyl ethyl ketone moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential bioactivity set it apart from other similar compounds.

Actividad Biológica

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family, which is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C19H14O6 with a molecular weight of 338.3 g/mol. The chromene structure provides a scaffold for various biological interactions, enhancing its potential as a bioactive molecule.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

1. Enzyme Inhibition:

The compound has been shown to inhibit enzymes involved in oxidative stress and inflammation. For instance, it irreversibly inhibits phospholipase A2 (sPLA2) with an IC50 value of 3.1 nmol .

2. Receptor Modulation:

It may modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis. This modulation can lead to reduced inflammation and cancer cell growth.

3. Antioxidant Activity:

Chromene derivatives exhibit significant antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antioxidant Properties:

Studies indicate that chromene derivatives like this compound can effectively neutralize reactive oxygen species (ROS), contributing to their protective effects against oxidative damage .

2. Anti-inflammatory Effects:

The compound's ability to inhibit pro-inflammatory mediators makes it a candidate for treating inflammatory diseases. It has been reported to reduce nitric oxide (NO) production in macrophages, showcasing its anti-inflammatory potential .

3. Anticancer Activity:

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various molecular pathways .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Fonseca et al. (2010) | Inhibition of sPLA2 with an IC50 of 3.1 nmol | Enzyme inhibition assays |

| Liu et al. (2021) | Significant reduction in NO production in RAW 264.7 cells | Cell culture experiments |

| Chen et al. (2021) | Induction of apoptosis in cancer cell lines | Flow cytometry analysis |

These findings underscore the potential therapeutic applications of this compound in treating oxidative stress-related diseases, inflammation, and cancer.

Propiedades

IUPAC Name |

phenacyl 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-23-16-9-5-8-13-10-14(19(22)25-17(13)16)18(21)24-11-15(20)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLNWUVNOUOJKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.